molecular formula C15H25ClO2S B8643647 2(5H)-Thiophenone, 4-(4-chlorobutoxy)-5-hexyl-5-methyl- CAS No. 646517-48-8

2(5H)-Thiophenone, 4-(4-chlorobutoxy)-5-hexyl-5-methyl-

Cat. No. B8643647
CAS RN: 646517-48-8
M. Wt: 304.9 g/mol
InChI Key: FAJXGYHDRREDOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(5H)-Thiophenone, 4-(4-chlorobutoxy)-5-hexyl-5-methyl- is a useful research compound. Its molecular formula is C15H25ClO2S and its molecular weight is 304.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2(5H)-Thiophenone, 4-(4-chlorobutoxy)-5-hexyl-5-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(5H)-Thiophenone, 4-(4-chlorobutoxy)-5-hexyl-5-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

646517-48-8

Molecular Formula

C15H25ClO2S

Molecular Weight

304.9 g/mol

IUPAC Name

4-(4-chlorobutoxy)-5-hexyl-5-methylthiophen-2-one

InChI

InChI=1S/C15H25ClO2S/c1-3-4-5-6-9-15(2)13(12-14(17)19-15)18-11-8-7-10-16/h12H,3-11H2,1-2H3

InChI Key

FAJXGYHDRREDOH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C(=CC(=O)S1)OCCCCCl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

From 33 (36 mg, 0.17 mmol) and 3-iodo-1-chlorobutane (40 μL, 0.34 mmol) following general procedure H was obtained 42 (32 mg, 75%) after flash chromatography (20% EtOAc/Hexanes). 1H NMR (400 MHz, CDCl3) δ 0.86 (t, J=5.1 Hz, 3H), 1.09-1.14 (m, 1H), 1.25 (s, 6H), 1.44-1.53 (m, 1H), 1.63 (s, 3H), 1.77-1.85 (m, 2H), 1.90-2.00 (m, 4H), 3.59 (t, J=4.5 Hz, 2H), 3.95-3.99 (m, 2H), 5.28 (s, 1H). 13C NMR (75 MHz, CDCl3) δ 13.7, 22.3, 25.1, 26.1, 26.4, 29.1, 29.1, 31.5, 39.0, 43.9, 59.5, 71.6, 101.5, 185.9, 192.9. IR (NaCl) 2927, 1683, 1607 cm−1. Analysis Calculated for C15H25C2S: C, 59.1; H, 8.27; Found: C, 59.3; H, 8.39.
[Compound]
Name
EtOAc Hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
36 mg
Type
reactant
Reaction Step Two
Name
3-iodo-1-chlorobutane
Quantity
40 μL
Type
reactant
Reaction Step Three
Name
Yield
75%

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